molecular formula C15H11FN4O2S B2478836 N-(4-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896326-56-0

N-(4-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2478836
CAS RN: 896326-56-0
M. Wt: 330.34
InChI Key: YFJFGQPDTNNWLX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, also known as FP1, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Metabolism and Prodrug Development

The metabolism of spleen tyrosine kinase inhibitors and their prodrugs, which share structural similarities with N-(4-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, has been extensively studied. For instance, fostamatinib, a prodrug of the active metabolite R406, undergoes rapid conversion by human intestinal microsomes, highlighting the importance of metabolic pathways in drug development and the role of gut bacterial processes in overall biotransformation (Sweeny et al., 2010).

Synthesis and Biological Activity

Compounds structurally related to this compound have been synthesized and evaluated for their biological activities. For example, fluorine/phosphorus-substituted triazinones have been explored as molluscicidal agents against snails responsible for bilharziasis diseases (Al-Romaizan et al., 2014). Additionally, fluorine-substituted triazine derivatives have been synthesized and assessed for their antibacterial activities, showcasing the diverse potential of these compounds in addressing microbial resistance (Alharbi & Alshammari, 2019).

Antiviral and Antimicrobial Applications

The antiviral and antimicrobial properties of fluorophenyl-triazine compounds have been investigated, revealing their potential in treating infectious diseases. For instance, the novel anti-COVID-19 molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has shown promising results in molecular docking studies against SARS-CoV-2 protein (Mary et al., 2020). Furthermore, benzamide derivatives with thiourea-substituted benzenesulfonamides have been studied as carbonic anhydrase inhibitors, highlighting the versatility of fluorophenyl-triazine compounds in developing new therapeutic agents (Tuğrak et al., 2020).

Material Science Applications

In the realm of materials science, fluorophenyl-triazine compounds have been utilized in the synthesis of heat-resistant and soluble poly(aryl ether)s containing triazine units. These materials exhibit excellent thermal stability and solubility in organic solvents, making them suitable for high-temperature membrane and composite matrix applications (Yu et al., 2009).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c16-10-4-6-11(7-5-10)17-13(21)9-23-14-18-12-3-1-2-8-20(12)15(22)19-14/h1-8H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJFGQPDTNNWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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